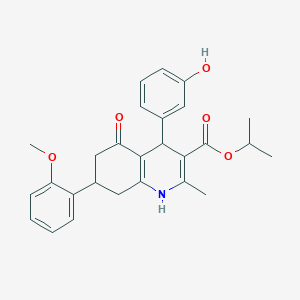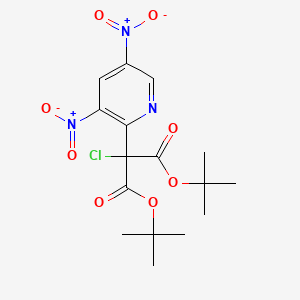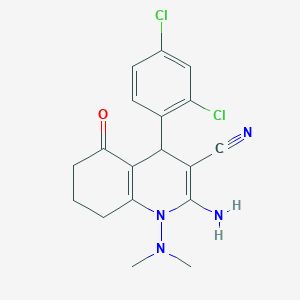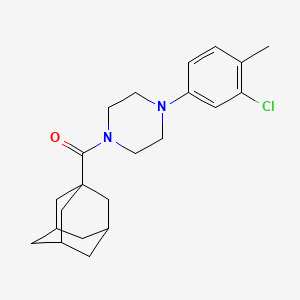
2-(1H-1,2,3-benzotriazol-1-yl)-3-(4-hydroxyanilino)naphthoquinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-1,2,3-benzotriazol-1-yl)-3-(4-hydroxyanilino)naphthoquinone is a complex organic compound that features a benzotriazole moiety linked to a naphthoquinone structure with an aniline derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,2,3-benzotriazol-1-yl)-3-(4-hydroxyanilino)naphthoquinone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzotriazole Moiety: This can be achieved by reacting o-phenylenediamine with nitrous acid to form benzotriazole.
Attachment to Naphthoquinone: The benzotriazole can then be linked to a naphthoquinone derivative through nucleophilic substitution or other suitable reactions.
Introduction of the Aniline Derivative:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and continuous flow processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyanilino group.
Reduction: Reduction reactions could target the quinone moiety, converting it to a hydroquinone.
Substitution: Various substitution reactions can occur, especially at the benzotriazole and aniline moieties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nitrating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce hydroquinone derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound could be used as a ligand in catalytic reactions.
Synthesis: It may serve as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes.
Antimicrobial Activity: Possible applications in developing antimicrobial agents.
Medicine
Drug Development: Exploration as a lead compound for developing new pharmaceuticals.
Diagnostics: Use in diagnostic assays due to its unique chemical properties.
Industry
Dyes and Pigments: Potential use in the production of dyes and pigments.
Materials Science: Applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(1H-1,2,3-benzotriazol-1-yl)-3-(4-hydroxyanilino)naphthoquinone would depend on its specific application. For example, as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking its activity. In antimicrobial applications, it could disrupt cell membrane integrity or interfere with essential metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-1,2,3-benzotriazol-1-yl)-3-(4-methoxyanilino)naphthoquinone
- 2-(1H-1,2,3-benzotriazol-1-yl)-3-(4-chloroanilino)naphthoquinone
Uniqueness
The unique combination of the benzotriazole, naphthoquinone, and hydroxyanilino moieties in 2-(1H-1,2,3-benzotriazol-1-yl)-3-(4-hydroxyanilino)naphthoquinone may confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C22H14N4O3 |
|---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
2-(benzotriazol-1-yl)-3-(4-hydroxyanilino)naphthalene-1,4-dione |
InChI |
InChI=1S/C22H14N4O3/c27-14-11-9-13(10-12-14)23-19-20(26-18-8-4-3-7-17(18)24-25-26)22(29)16-6-2-1-5-15(16)21(19)28/h1-12,23,27H |
InChI Key |
WEEKBLWLSZJPQL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)N3C4=CC=CC=C4N=N3)NC5=CC=C(C=C5)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(5Z)-4-chloro-5H-1,2,3-dithiazol-5-ylidene]benzene-1,2-diamine](/img/structure/B11503530.png)
![methyl 4,5-dimethoxy-2-({[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetyl}amino)benzoate](/img/structure/B11503536.png)
![1-(4-chlorophenyl)-N-(3-methylphenyl)-4-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide](/img/structure/B11503549.png)
![1-(2,4-Dimethylphenyl)-4-[(4-ethoxynaphthalen-1-yl)sulfonyl]piperazine](/img/structure/B11503552.png)
![1-(4-{3-[(Furan-2-ylmethyl)amino]-4-nitrophenyl}piperazin-1-yl)-2-methylpropan-1-one](/img/structure/B11503555.png)
![2-(4-nitro-1H-pyrazol-1-yl)-N-[4-(1H-pyrrol-1-yl)benzyl]propanamide](/img/structure/B11503565.png)


![Benzoic acid, 4-[(acetylamino)(4-acetylaminofurazan-3-yl)methyleneaminooxymethyl]-, methyl ester](/img/structure/B11503577.png)

![N-[1-(furan-2-ylmethyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]thiophene-2-carboxamide](/img/structure/B11503582.png)
![1-(2,4-dichlorobenzyl)-6-methyl-1H-[1,2,4]triazolo[4,3-b]pyridazin-4-ium-8-thiolate](/img/structure/B11503595.png)
![4-methoxy-N-[1-(4-methoxyphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide](/img/structure/B11503599.png)

